molecular formula C35H58O3 B1209998 Testosterone palmitate CAS No. 991-20-8

Testosterone palmitate

Cat. No.: B1209998
CAS No.: 991-20-8
M. Wt: 526.8 g/mol
InChI Key: OKFBXYQPCPWWRP-SHDAAXGTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Testosterone palmitate, also known as testosterone hexadecanoate, is a long-chain fatty acid ester of the primary male sex hormone, testosterone. It is classified as an anabolic-androgenic steroid and functions as a prodrug of testosterone . As a research compound, it is of interest due to its extended duration of action when administered via intramuscular injection, a characteristic imparted by the palmitate ester which creates a depot effect . Studies indicate that this longer-chain ester shows higher oral bioavailability compared to testosterone undecanoate, though its hydrolysis into active testosterone may be less efficient . In vitro research on testosterone's mechanism suggests the hormone exerts its effects primarily by activating the androgen receptor, either directly or after conversion to the more potent dihydrotestosterone (DHT) by the enzyme 5α-reductase . Testosterone can also be aromatized into estradiol, allowing it to influence estrogen-mediated pathways . The genomic action involves the hormone-receptor complex translocating to the cell nucleus and regulating gene transcription . Non-genomic, rapid signaling effects have also been described . Research into testosterone's role has shown it can significantly modulate lipid metabolism in liver cells, with both testosterone and β-estradiol demonstrating the ability to reduce lipid droplet accumulation in models of hepatic steatosis . Furthermore, recent investigations highlight the complex role of testosterone in inflammatory processes, such as exacerbating neutrophil-driven damage following a heart attack, underscoring the importance of context in endocrine research . This product is provided "For Research Use Only" (RUO). It is not intended for diagnostic, therapeutic, or human use.

Properties

IUPAC Name

[(8R,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] hexadecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H58O3/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-33(37)38-32-21-20-30-29-19-18-27-26-28(36)22-24-34(27,2)31(29)23-25-35(30,32)3/h26,29-32H,4-25H2,1-3H3/t29-,30-,31-,32-,34-,35-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKFBXYQPCPWWRP-SHDAAXGTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OC1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H58O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00912871
Record name Testosterone palmitate
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Molecular Weight

526.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

991-20-8
Record name Testosterone palmitate
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Record name Testosterone palmitate
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Record name 991-20-8
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Record name TESTOSTERONE PALMITATE
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Synthetic Methodologies for Testosterone Palmitate

Direct Esterification Approaches

Direct esterification represents a fundamental and widely employed strategy for the synthesis of testosterone (B1683101) palmitate. This approach involves the direct reaction of testosterone with a palmitic acid derivative.

Acid-Catalyzed Condensation Reactions

The classical method for synthesizing testosterone esters is through the Fischer-Speier esterification. This reaction involves heating testosterone, which contains a secondary hydroxyl group at the C17 position, with palmitic acid in the presence of an acid catalyst. chemguide.co.uk Concentrated sulfuric acid is a typical catalyst for this type of reaction. chemguide.co.uk The acid protonates the carbonyl oxygen of palmitic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the hydroxyl group of testosterone. The reaction is reversible and often requires the removal of water to drive the equilibrium towards the formation of the ester product. wikipedia.org

An alternative and vigorous method involves the use of palmitoyl (B13399708) chloride, an acyl chloride derivative of palmitic acid. chemguide.co.uk The reaction between testosterone and palmitoyl chloride is generally rapid and can occur at room temperature, producing testosterone palmitate and hydrogen chloride gas. chemguide.co.uksemanticscholar.org Due to the high reactivity of acyl chlorides, this method often proceeds with high yield. semanticscholar.org Chinese patents have also described the synthesis of testosterone derivatives using alkanoyl chloride compounds in the presence of a solvent like pyridine. google.com

The general reaction for acid-catalyzed esterification is as follows: Testosterone + Palmitic Acid ⇌ this compound + Water

Optimization of Reaction Conditions for Yield and Purity

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that are manipulated include the catalyst, solvent, temperature, and reaction time.

In acid-catalyzed reactions, the choice of catalyst is significant. A study demonstrated the use of a recyclable, heterogeneous polymer-supported tosylic acid catalyst for the esterification of testosterone. semanticscholar.org This approach offers environmental benefits by allowing for catalyst recovery and reuse. semanticscholar.org The use of microwave irradiation in conjunction with this catalyst has been shown to dramatically accelerate the reaction rate, with reactions completing in as little as 2.5 minutes, affording high yields (up to 96% for some esters) and purities (>97%). semanticscholar.orgresearchgate.net

The following table summarizes the effect of microwave-assisted synthesis on the yield of various testosterone esters using a polymer-supported tosylic acid catalyst. semanticscholar.org

ProductYield (Conventional Heating, 24h)Yield (Microwave, 2.5 min)Purity (HPLC)
Testosterone Acetate (B1210297)-33%94%
Testosterone Propionate (B1217596)-65%>97%
Testosterone Butyrate-89%>97%
Testosterone Valerate-96%>97%
Testosterone Caproate87%91%>97%

This table illustrates the significant rate enhancement and high yields achievable with microwave-assisted, acid-catalyzed esterification for various testosterone esters.

Coupling Reagent-Mediated Synthesis

To circumvent the often harsh conditions of acid-catalyzed esterification, coupling reagents are employed to facilitate the formation of the ester bond under milder conditions. These reagents activate the carboxylic acid, making it more reactive towards the alcohol.

Dicyclohexylcarbodiimide (DCC) Coupling Procedures

A prominent example of coupling reagent-mediated esterification is the Steglich esterification, which utilizes N,N'-dicyclohexylcarbodiimide (DCC) as the coupling agent and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). organic-chemistry.org This method is known for its mild reaction conditions, typically proceeding at room temperature. organic-chemistry.org

The reaction mechanism involves the activation of palmitic acid by DCC to form a highly reactive O-acylisourea intermediate. organic-chemistry.org This intermediate is then susceptible to nucleophilic attack by the 17β-hydroxyl group of testosterone. DMAP acts as an acyl transfer catalyst, reacting with the O-acylisourea to form a reactive acyl-pyridinium species, which is then readily attacked by the alcohol, preventing side reactions and increasing the reaction rate. organic-chemistry.org A major drawback of this method is the formation of the byproduct, N,N'-dicyclohexylurea (DCU), which can be difficult to remove from the final product. researchgate.net

Evaluation of Alternative Coupling Agents

To address the challenges associated with DCC, alternative coupling agents have been explored. One such agent is N,N'-diisopropylcarbodiimide (DIC). chemicalbook.com DIC functions similarly to DCC but the resulting byproduct, N,N'-diisopropylurea, is often easier to remove. A Chinese patent describes the use of DIC as a dehydrating agent in the synthesis of steroid esters, highlighting its role in improving product yield and simplifying purification compared to methods using DCC.

Other activating agents can also be used. For instance, the synthesis of testosterone esters with unsaturated fatty acids has been achieved with good yields and purity through various coupling methods. nih.gov The selection of the coupling agent is often based on factors such as cost, reactivity, and the ease of byproduct removal.

Enzymatic Synthesis of this compound

Enzymatic methods offer a green and highly selective alternative for the synthesis of this compound. Lipases are the most commonly used enzymes for this purpose, catalyzing the esterification reaction with high regioselectivity, specifically at the 17β-hydroxyl group, thus minimizing the formation of byproducts. google.com

The synthesis can be achieved through direct esterification of testosterone with palmitic acid or via transesterification, where an existing ester (like a methyl or ethyl palmitate) is used as the acyl donor. wikipedia.orgoup.com Lipases such as those from Candida antarctica (e.g., Novozym 435) and Aspergillus oryzae have been shown to be effective catalysts. google.comnih.gov

The optimization of enzymatic reactions involves several key parameters. Temperature is a critical factor, with most lipases showing optimal activity between 40°C and 60°C. nih.govnih.gov The choice of solvent is also important, as it can influence enzyme activity and substrate solubility. nih.gov The molar ratio of the substrates (testosterone and the acyl donor) is another parameter that is adjusted to maximize conversion. nih.gov For instance, using palmitic anhydride (B1165640) as the acyl donor in a lipase-catalyzed reaction has been shown to result in very high conversion rates (over 98%) in a short period. nih.gov

The following table outlines key parameters in lipase-catalyzed ester synthesis. nih.govnih.gov

ParameterTypical Range/OptimumRationale
EnzymeLipases (e.g., Novozym 435)High regioselectivity and catalytic efficiency.
Temperature40°C - 60°CBalances reaction rate and enzyme stability.
Acyl DonorFatty acid, fatty acid ester, or anhydrideChoice affects reaction kinetics and byproducts.
SolventOrganic solvents (e.g., THF, acetone)Affects substrate solubility and enzyme conformation.
Substrate Molar RatioExcess acyl donor is commonDrives the reaction equilibrium towards product formation.

This table summarizes the key factors influencing the efficiency of enzymatic synthesis of fatty acid esters.

Lipase-Catalyzed Esterification Processes

Lipase-catalyzed esterification has emerged as a highly effective method for producing testosterone esters. This process involves the reaction of testosterone with a fatty acid, in this case, palmitic acid or its derivatives (like an acyl anhydride), in the presence of a lipase (B570770) enzyme which acts as a biocatalyst. google.comnih.gov The use of lipases is advantageous due to their ability to operate under mild temperature and pH conditions, which helps to preserve the integrity of the complex steroid structure. conicet.gov.ardss.go.th

The reaction is typically conducted in organic solvents to shift the thermodynamic equilibrium from hydrolysis to synthesis (esterification). nih.gov The choice of solvent, temperature, and the molar ratio of the substrates (testosterone and the acyl donor) are critical parameters that influence the reaction yield and rate. conicet.gov.ar Among various lipases, Candida antarctica lipase B (CALB) is frequently cited as a highly efficient and selective catalyst for the acylation of steroidal compounds. nih.govconicet.gov.ar For instance, studies on the enzymatic acylation of similar steroids like hydrocortisone (B1673445) have shown that CALB can achieve excellent yields and complete regioselectivity, exclusively targeting the desired hydroxyl group. conicet.gov.ar The enzymatic reaction is reversible, and by using a suitable organic solvent, the synthesis of the ester is favored. nih.gov

Table 1: Research Findings on Lipase-Catalyzed Steroid Esterification
EnzymeSteroid SubstrateAcyl DonorSolventKey FindingReference
Candida antarctica Lipase B (CALB)HydrocortisoneStearic AcidToluene (B28343)Completely regioselective, acylating only the 21-hydroxyl group. conicet.gov.ar
Lipase from Aspergillus oryzae (Novozym® 51032)Testosterone Enanthate- (Hydrolysis)Phosphate BufferEnzyme demonstrated extreme regioselectivity in hydrolysis, producing high purity testosterone. google.com
Lipase from Candida cylindraceaTestosterone PropionateOctanol (Transesterification)Organic SolventLow conversion rate (12%) observed in early studies. google.com
Candida antarctica Lipase ATestosterone Esters- (Hydrolysis)Not SpecifiedHighly regioselective, retaining the optical configuration at the 17-position. google.com

Exploration of Biocatalytic Pathways and Selectivity

Biocatalytic pathways offer a distinct advantage in the synthesis of complex molecules like this compound, primarily due to the inherent selectivity of enzymes. nih.gov This selectivity can be categorized as chemoselectivity, regioselectivity, and enantioselectivity.

In the context of this compound synthesis, regioselectivity is of paramount importance. Testosterone has two hydroxyl groups at the C17 and (potentially, in derivatives) other positions. A key challenge in chemical synthesis is to selectively acylate the 17β-hydroxyl group without affecting other reactive sites on the steroid nucleus. Biocatalysis overcomes this challenge elegantly. Lipases exhibit a high degree of preference for specific functional groups at particular positions within a molecule. nih.govresearchgate.net For example, lipases from Aspergillus oryzae and Candida antarctica A have been shown to be extremely regioselective when hydrolyzing testosterone esters, acting specifically on the 17-position ester bond without causing side reactions. google.comgoogle.com This same principle applies in the reverse reaction of esterification. The enzyme's active site binds the testosterone molecule in a specific orientation, exposing only the 17β-hydroxyl group to the acyl donor (palmitic acid). nih.gov

Chemical Reactivity and Stability of Testosterone Palmitate

Hydrolytic Degradation Pathways

The ester bond in testosterone (B1683101) palmitate is susceptible to hydrolysis, a reaction that cleaves the molecule into its constituent parts: testosterone and palmitic acid. This degradation can occur through chemical or enzymatic pathways.

Acidic and Basic Hydrolysis Kinetics

The hydrolysis of the ester linkage in testosterone palmitate can be catalyzed by both acids and bases. While specific kinetic data for this compound is not extensively detailed in publicly available literature, the general principles of ester hydrolysis apply. The rate of these reactions is influenced by pH, temperature, and the presence of catalysts.

In basic conditions, such as in the presence of sodium hydroxide (B78521), the ester can be hydrolyzed. google.comgoogle.com This process, known as saponification, is typically faster than acid-catalyzed hydrolysis. Studies on the base hydrolysis of testosterone have shown a slight decrease in the concentration of the parent drug, though detailed kinetic parameters are not specified. bath.ac.uk

Acid-catalyzed hydrolysis also occurs, breaking the ester bond to yield testosterone and palmitic acid. Forced degradation studies on testosterone under various conditions (acidic, basic, oxidative, thermal) are often conducted to understand its stability profile. bath.ac.uk For testosterone esters, the sterically hindered nature of the C-17 ester linkage can influence the rate of hydrolysis compared to less hindered esters. oup.com

Table 1: Summary of Hydrolytic Conditions and Observations

ConditionReagent/EnvironmentExpected ProductsObservations/Notes
Basic Hydrolysis Aqueous Sodium Hydroxide (NaOH)Testosterone, Sodium PalmitateThis is a saponification reaction. google.comgoogle.com
Acidic Hydrolysis Acidic Media (e.g., HCl)Testosterone, Palmitic AcidCleavage of the ester bond. bath.ac.uk

Enzymatic Hydrolysis Mechanisms (e.g., Esterases, Lipases)

In biological systems, the hydrolysis of this compound is primarily mediated by enzymes. Esterases and lipases are the key enzyme classes responsible for cleaving the ester bond, releasing the active testosterone molecule. nih.gov This enzymatic action is fundamental to the behavior of this compound as a prodrug. wikipedia.org

The long, saturated fatty acid chain of the palmitate ester slows the rate of enzymatic hydrolysis. google.com This resistance to rapid cleavage contributes to a prolonged duration of action. Various lipases have been shown to effectively hydrolyze testosterone esters. For instance, lipases from Candida antarctica (CalA) and Aspergillus oryzae have demonstrated high conversion rates for testosterone esters like enanthate and cypionate into testosterone in buffered aqueous solutions. google.com While shorter chain esters like testosterone acetate (B1210297) are readily hydrolyzed, longer chain esters also serve as substrates, albeit sometimes at different rates. google.com The enzymatic activity is highly dependent on the specific enzyme and the lipophilicity of the substrate. nih.gov

Table 2: Enzymatic Hydrolysis of Testosterone Esters

EnzymeSourceSubstrate Example(s)Conversion/Efficacy
Lipase (B570770) (CalA) Candida antarcticaTestosterone Enanthate~88% conversion after 20 hours at room temperature. google.com
Lipase (Novozyme® 51032) Aspergillus oryzaeTestosterone Enanthate~64% conversion after 20 hours at room temperature. google.com
Esterases/Lipases Circulatory SystemGeneral Ester ProdrugsHydrolyze esters into corresponding acids and alcohols. nih.gov

Saponification Reactions and By-product Analysis

Saponification is the base-promoted hydrolysis of an ester. For this compound, this reaction involves heating the compound with an alkali, such as potassium hydroxide in an alcoholic solvent. researchgate.net The process breaks the ester bond, yielding testosterone and the salt of palmitic acid (a soap). oup.comgoogle.com

The primary by-products of the saponification of this compound are:

Testosterone

Palmitate Salt (e.g., Potassium Palmitate or Sodium Palmitate, depending on the base used)

Analysis of these by-products is crucial for confirming the reaction's completion and for purification. Following saponification, the mixture is typically worked up to separate the components. The less polar testosterone can be extracted from the aqueous phase using an organic solvent like ethyl acetate or methylene (B1212753) chloride. researchgate.netbritannica.com The identity and purity of the resulting testosterone can be confirmed using various analytical techniques, including:

Chromatography: Techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are used to separate and quantify testosterone. britannica.comnih.gov

Mass Spectrometry (MS): Often coupled with chromatography (LC-MS or GC-MS), MS provides structural information and confirms the molecular weight of the products. oup.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to confirm the structure of the isolated testosterone by analyzing the chemical environment of its protons and carbons. nih.gov

Transesterification Properties and Derivatization Potential

This compound can undergo transesterification, a process where the palmitate group is exchanged with the alkyl group of another alcohol, catalyzed by an acid or base. This reaction allows for the synthesis of other testosterone esters from this compound. Enzymatic transesterification using lipases in organic solvents has also been explored for steroid esters. google.com

Derivatization of testosterone and its esters is a common strategy, particularly for analytical purposes. researchgate.net Converting the molecule into a derivative can enhance its properties for specific analytical techniques. For example, in doping control analysis, testosterone esters may be converted into more polar derivatives to improve their detection by LC-MS. researchgate.net

Investigation of Chemical Stability under Varied Environmental Conditions

The chemical stability of this compound is a critical factor for its storage and handling. As an ester, it is susceptible to degradation, primarily through hydrolysis, which can be accelerated by factors such as temperature, humidity, and light.

Stability studies are conducted under controlled conditions to predict the shelf-life of a substance. These typically involve long-term testing under intended storage conditions and accelerated testing at elevated temperature and humidity. thetruthpill.in For example, a World Health Organization study on various pharmaceutical substances, including testosterone esters like propionate (B1217596) and enanthate, found them to be resistant to degradation after 30 days at 50°C and 100% relative humidity when protected from light. who.int While specific data for this compound is limited, these findings for similar long-chain esters suggest a degree of stability under these conditions.

Table 3: Representative Stability Testing Conditions

Condition TypeTemperatureRelative Humidity (RH)DurationPurpose
Long-Term 25°C ± 2°C or 30°C ± 2°C60% ± 5% or 65% ± 5%Ongoing (e.g., 12, 24, 36 months)To establish shelf-life under normal storage. thetruthpill.in
Accelerated 40°C ± 2°C75% ± 5%6 monthsTo predict long-term stability and identify degradation products. thetruthpill.in
Stress Testing >50°C100%Days/WeeksTo evaluate stability under extreme shipping/storage excursions. who.int

It is generally recommended to store such compounds in well-closed containers, protected from moisture and light, and at controlled room temperature to minimize degradation. who.int

Analytical Methodologies for Characterization and Quantification

Chromatographic Techniques for Purity Assessment and Quantification

Chromatographic methods are fundamental for separating testosterone (B1683101) palmitate from its parent compound, testosterone, as well as from reaction byproducts and other impurities. These techniques are essential for both qualitative identification and quantitative measurement.

A validated reverse-phase high-performance liquid chromatography (RP-HPLC) method is the cornerstone for assessing the purity and quantifying the content of testosterone palmitate in bulk drug substances. While specific methods for this compound are not extensively published, robust methods can be developed based on established procedures for other long-chain testosterone esters, such as testosterone undecanoate and cypionate. nih.govlongdom.orgbiotech-asia.org

Method Development: A typical HPLC method for this compound would employ a C18 or C8 stationary phase, which is suitable for separating lipophilic compounds. longdom.orgtransharmreduction.org The mobile phase generally consists of a mixture of an organic solvent, such as methanol (B129727) or acetonitrile, and water. nih.govlongdom.org Given the high lipophilicity of this compound, a high percentage of the organic solvent is required for elution. Isocratic elution can be effective, though a gradient elution may be necessary to separate impurities with a wide range of polarities. transharmreduction.org Detection is commonly performed using a UV detector, with the wavelength set at the maximum absorbance of the α,β-unsaturated ketone chromophore in the testosterone steroid core, typically around 240-254 nm. longdom.orgscirp.orgnih.gov

Validation: Method validation must be performed according to the International Council for Harmonisation (ICH) guidelines to ensure the method is reliable, reproducible, and accurate for its intended purpose. longdom.orgtransharmreduction.org Key validation parameters include:

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or the unreacted testosterone starting material. transharmreduction.org

Linearity: The method should demonstrate a linear relationship between the detector response and the concentration of this compound over a specified range. A correlation coefficient (r²) of >0.99 is typically required. longdom.org

Accuracy: Determined by recovery studies, accuracy is the measure of closeness of the test results obtained by the method to the true value. Recoveries are often expected to be within 98-102%. longdom.org

Precision: This assesses the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It includes repeatability (intra-day precision) and intermediate precision (inter-day precision), with a relative standard deviation (RSD) of less than 2% being a common acceptance criterion. nih.govlongdom.org

Robustness: The method's capacity to remain unaffected by small, but deliberate variations in method parameters (e.g., flow rate, column temperature) provides an indication of its reliability during normal usage. longdom.org

Table 1: Example HPLC Method Parameters for this compound Analysis

ParameterConditionReference
ColumnReverse Phase C18 or C8 (e.g., 250 mm x 4.6 mm, 5 µm) longdom.orgtransharmreduction.org
Mobile PhaseMethanol:Water or Acetonitrile:Water (e.g., 90:10 v/v) biotech-asia.org
Flow Rate1.0 - 1.2 mL/min biotech-asia.orgscirp.org
DetectionUV at 240 nm longdom.orgbiotech-asia.org
Column Temperature25 - 35 °C longdom.orgtransharmreduction.org
Injection Volume10 - 20 µL longdom.orgtransharmreduction.org

Gas chromatography coupled with tandem mass spectrometry (GC-MS/MS) is a powerful technique for the definitive identification and trace-level quantification of this compound. It offers high selectivity and sensitivity, making it suitable for structural confirmation and for detecting the analyte in complex matrices. For long-chain, non-polar esters, GC-MS can sometimes provide better results than LC-MS due to more efficient ionization. researchgate.net

Structural Elucidation: In GC-MS, the this compound molecule is separated from other components on a capillary column and then ionized, typically by electron ionization (EI). The resulting mass spectrum shows a characteristic fragmentation pattern that serves as a molecular fingerprint. The molecular ion (M+) peak confirms the molecular weight, while fragment ions provide structural information about the steroid core and the palmitate ester chain. Tandem mass spectrometry (MS/MS) enhances specificity by selecting a precursor ion, fragmenting it, and analyzing the resulting product ions, which further confirms the identity of the compound. dshs-koeln.de

Trace Analysis: For quantitative analysis, the mass spectrometer is operated in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode. dshs-koeln.denih.gov These modes increase sensitivity and selectivity by monitoring only specific ions characteristic of this compound. This allows for accurate quantification even at very low concentrations. Often, a deuterated internal standard is used to improve the accuracy and precision of the quantification. nih.gov Due to the high boiling point of this compound, a high-temperature GC oven program is necessary, and derivatization (e.g., silylation) may be employed to improve the compound's thermal stability and chromatographic properties, although direct analysis is also possible. dshs-koeln.denih.gov

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method ideally suited for monitoring the progress of the esterification reaction that produces this compound. sigmaaldrich.comuad.ac.id It allows for the simultaneous analysis of the starting material, reaction mixture, and product on a single plate. bioline.org.br

The synthesis of this compound from testosterone and a palmitic acid derivative (like palmitoyl (B13399708) chloride or palmitic anhydride) can be tracked by spotting small aliquots of the reaction mixture onto a TLC plate over time. libretexts.orgtamu.edu A silica (B1680970) gel plate is typically used as the stationary phase. A non-polar mobile phase, such as a mixture of hexane (B92381) and ethyl acetate (B1210297) or toluene (B28343) and ethanol, is used for development. sigmaaldrich.com

As the reaction proceeds, the more polar starting material, testosterone (which has a free hydroxyl group), will have a lower retention factor (Rf), while the much less polar product, this compound, will travel further up the plate, resulting in a higher Rf value. The reaction is considered complete when the spot corresponding to testosterone has disappeared. Visualization is typically achieved under UV light at 254 nm, where the steroid's chromophore allows it to be seen as a dark spot on a fluorescent background. sigmaaldrich.com

Spectroscopic Characterization

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound shows distinct absorption bands that confirm its structure and the successful esterification of testosterone. tandfonline.com

The key diagnostic changes observed when comparing the spectrum of testosterone to that of this compound are:

The disappearance of the broad absorption band corresponding to the O-H stretching vibration of the hydroxyl group in testosterone (typically around 3200-3600 cm⁻¹).

The appearance of a strong absorption band for the ester carbonyl (C=O) stretching vibration, which is typically found in the range of 1735-1750 cm⁻¹. tandfonline.comojp.gov

The presence of the C-O stretching vibration of the ester group.

The retention of the strong absorption band for the α,β-unsaturated ketone carbonyl (C=O) group in the A-ring of the steroid nucleus, found at approximately 1660-1670 cm⁻¹. tandfonline.comojp.gov

The presence of C-H stretching bands from the long aliphatic palmitate chain (around 2800-3000 cm⁻¹). mdpi.com

Table 2: Key IR Absorption Bands for this compound

Functional GroupApproximate Wavenumber (cm⁻¹)Significance
Ester Carbonyl (C=O)1735 - 1750Confirms formation of the palmitate ester linkage.
Ketone Carbonyl (C=O)1660 - 1670Indicates the intact α,β-unsaturated ketone in the steroid A-ring.
Alkene (C=C)~1615Corresponds to the C=C bond in the A-ring.
Aliphatic C-H Stretch2850 - 2960Characteristic of the steroid skeleton and the long palmitate chain.

Nuclear Magnetic Resonance (NMR) spectroscopy provides the most detailed information for unambiguous structural confirmation of this compound. Both ¹H (proton) and ¹³C (carbon-13) NMR are utilized.

¹H NMR: The ¹H NMR spectrum confirms the structure by showing all the expected proton signals with the correct chemical shifts, multiplicities, and integrations. The most significant indicator of ester formation is the downfield shift of the proton at the C-17 position of the steroid. In testosterone, this proton (H-17), adjacent to the hydroxyl group, appears at a certain chemical shift. Upon esterification to form this compound, this proton is deshielded by the adjacent carbonyl group of the ester, causing its signal to shift significantly downfield (to a higher ppm value). mdpi.comnih.gov Additionally, new signals corresponding to the protons of the long aliphatic palmitate chain will appear in the upfield region of the spectrum.

¹³C NMR: The ¹³C NMR spectrum provides complementary information, confirming the carbon skeleton of the molecule. Key indicators of this compound formation include:

A signal for the ester carbonyl carbon, typically around 174 ppm.

A downfield shift of the C-17 carbon signal compared to its position in testosterone, due to the deshielding effect of the ester group. mdpi.com

A series of signals in the aliphatic region (typically 14-40 ppm) corresponding to the 16 carbons of the palmitate chain. nih.gov

The retention of signals for the ketone carbonyl (C-3) and the alkene carbons (C-4 and C-5) of the steroid A-ring.

Two-dimensional NMR techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be used to definitively assign all proton and carbon signals and confirm the connectivity of the entire molecule. nih.gov

Table 3: Comparison of Characteristic NMR Chemical Shifts (δ, ppm) in CDCl₃

AtomTestosterone (Approx. δ)This compound (Expected Approx. δ)Significance of Change
H-17 (¹H)~3.66~4.60Significant downfield shift confirms esterification at C-17.
C-17 (¹³C)~81.5~82.5Slight downfield shift due to ester linkage.
Ester C=O (¹³C)N/A~174Appearance of the ester carbonyl carbon signal.
Palmitate CH₂/CH₃ (¹H/¹³C)N/AMultiple signals in upfield regions (e.g., 0.8-2.3 ppm for ¹H)Appearance of signals for the long aliphatic chain.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a cornerstone technique for the structural elucidation and confirmation of this compound. The compound has a molecular formula of C₃₅H₅₈O₃ and a precise molecular weight of approximately 526.8 g/mol . nih.govwikipedia.org In mass spectrometric analysis, this is observed as the molecular ion (M⁺) or, more commonly in soft ionization techniques like electrospray ionization (ESI), as the protonated molecule [M+H]⁺.

High-resolution mass spectrometry (HRMS) platforms, such as Time-of-Flight (TOF) and Orbitrap, enable the detection and accurate mass measurement of steroid esters, including those of testosterone, with less than 3 ppm error even in complex matrices. researchgate.net This level of accuracy is critical for distinguishing between compounds with similar nominal masses.

Table 1: Physicochemical Properties of this compound

Property Value Source
Molecular Formula C₃₅H₅₈O₃ nih.gov
Molecular Weight 526.8 g/mol nih.gov

This table summarizes key physicochemical properties of this compound derived from computational models.

Solid-Phase Extraction (SPE) Techniques Utilizing Palmitate Derivatives

Solid-phase extraction (SPE) is a widely used sample preparation technique to isolate and concentrate analytes from a complex matrix before analysis. tandfonline.com The choice of SPE sorbent is critical and depends on the physicochemical properties of the analyte, such as polarity and the presence of functional groups. chromatographyonline.com For testosterone and its esters, which are relatively nonpolar, reversed-phase SPE sorbents like C8 or C18 are commonly effective. mdpi.com

However, the development of novel SPE sorbents with enhanced selectivity is an active area of research. The use of palmitate derivatives in SPE is an innovative approach, particularly in the form of coated nanoparticles, to improve extraction efficiency for steroids and other hydrophobic molecules.

Recent advancements have focused on using magnetic nanoparticles (MNPs) coated with palmitate as a sorbent for magnetic solid-phase extraction (mSPE). researchgate.netresearchgate.net This technique combines the selectivity of the palmitate coating with the convenience of magnetic separation, eliminating the need for centrifugation or filtration. nih.gov

The synthesis of these nanoparticles involves attaching palmitate to the surface of iron oxide (Fe₃O₄) nanoparticles. The successful coating is often confirmed using Fourier transform infrared spectroscopy (FTIR), which shows characteristic peaks for C-H bonds in the alkyl chain and C=O bonds of the carboxylate group from the palmitate. researchgate.netresearchgate.net These palmitate-coated MNPs create a highly hydrophobic surface that interacts strongly with nonpolar analytes like steroid hormones. researchgate.net

Research has demonstrated the successful application of palmitate-coated magnetite nanoparticles for the extraction of various steroid hormones, including estrone, androstenedione, and progesterone, from water samples with high recoveries (94.6% to 109.7%). researchgate.netresearchgate.net This approach provides a significant preconcentration factor, allowing for the detection of analytes at very low concentrations (ng/L range). researchgate.netresearchgate.net The hydrophobic nature of the palmitate coating is the key to its effectiveness in extracting these lipophilic compounds from aqueous matrices. researchgate.net

To achieve maximum recovery and purity of this compound from complex biological matrices such as plasma, urine, or environmental water, the SPE method must be carefully optimized. nih.govresearchgate.net Key parameters that require optimization include the type and amount of sorbent, sample pH and ionic strength, wash solvents, and elution solvent composition and volume. chromatographyonline.comwaters.com

For methods utilizing palmitate-coated nanoparticles, studies have identified several critical factors:

Sorbent Amount: The quantity of nanoparticles must be sufficient to ensure adequate interaction with the analyte. An optimal amount of 200 mg has been reported for extracting PAHs from soil leachates using a similar method. researchgate.net

Extraction Time: Sufficient time is needed for the analyte to partition onto the sorbent. An extraction time of 45 minutes was found to be optimal in one study. researchgate.net

Sample Conditions: The addition of salt to the sample can enhance the extraction efficiency of hydrophobic compounds from water by increasing the "salting-out" effect. researchgate.net The presence of a small amount of an organic solvent like acetone (B3395972) (e.g., 2.5%) in the sample can also influence recovery. researchgate.net

Elution Solvent: The choice of elution solvent is crucial for desorbing the analyte from the sorbent. Acetonitrile and ethyl acetate have been identified as effective elution solvents for analytes captured by palmitate-coated nanoparticles. researchgate.netresearchgate.net

Washing Steps: Intermediate washing steps are essential to remove co-extracted matrix interferences. waters.com Typically, a polar wash (e.g., water) removes hydrophilic impurities, while a less polar wash (e.g., methanol/water mixture) removes more strongly retained interferences without eluting the analyte of interest.

The validation of an optimized SPE method involves assessing linearity, recovery, precision (repeatability and reproducibility), and limits of detection (LOD) and quantification (LOQ). mdpi.comnih.gov For instance, a validated method using palmitate-coated MNPs for hormone analysis in water achieved LODs between 4 and 8 ng/L and a preconcentration factor of 100. researchgate.net

Table 2: Optimized Parameters for Magnetic Solid-Phase Extraction (mSPE)

Parameter Optimized Value/Condition Analyte/Matrix Source
Sorbent 200 mg Palmitate-coated Magnetite Nanoparticles PAHs in Soil Leachate researchgate.net
Sample Volume 50 mL PAHs in Soil Leachate researchgate.net
Sample Modifier 2.5% Acetone PAHs in Soil Leachate researchgate.net
Extraction Time 45 minutes PAHs in Soil Leachate researchgate.net
Elution Solvent Ethyl Acetate PAHs in Soil Leachate researchgate.net

This table presents examples of optimized parameters from studies using palmitate-coated nanoparticles for the extraction of hydrophobic compounds, demonstrating the typical conditions that need to be fine-tuned.

Biochemical Transformations and Interactions of Testosterone Palmitate in Model Systems

Enzymatic Hydrolysis in In Vitro Models

The cleavage of the ester bond in testosterone (B1683101) palmitate is a critical step for the liberation of active testosterone. This hydrolysis is primarily mediated by enzymes known as esterases.

Kinetic Studies of Esterase-Mediated Cleavage

The rate of hydrolysis of testosterone esters is significantly influenced by the length and structure of the fatty acid chain. Longer and more lipophilic fatty acid esters, such as palmitate, generally exhibit a slower rate of hydrolysis. nih.govgoogle.comgoogleapis.com This prolonged cleavage process is the basis for the extended-release properties of long-chain testosterone esters when used as prodrugs. nih.govwikipedia.org

Table 1: Comparative Hydrolysis Characteristics of Testosterone Esters

Testosterone EsterRelative Fatty Acid Chain LengthGeneral Rate of Hydrolysis
Testosterone Propionate (B1217596)Short (3 carbons)Fast nih.gov
Testosterone EnanthateMedium (7 carbons)Moderate nih.gov
Testosterone CypionateMedium (8 carbons)Moderate nih.gov
Testosterone UndecanoateLong (11 carbons)Slow nih.govgoogleapis.com
Testosterone Palmitate Very Long (16 carbons) Very Slow google.comgoogleapis.comwikipedia.org

This table provides a qualitative comparison based on the principle that hydrolysis rate is inversely related to the fatty acid chain length.

Identification of Contributing Enzyme Systems (e.g., Fatty Acid Amide Hydrolase (FAAH), N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA))

The primary enzymes responsible for cleaving the ester bond in testosterone esters are non-specific esterases and lipases. google.comnih.gov Research has demonstrated that lipases from microbial sources, such as Aspergillus oryzae and Candida antarctica A, can effectively hydrolyze testosterone esters to yield free testosterone. google.comgoogle.com In humans, these esterases are present in various tissues, including the liver and skin, as well as in plasma, facilitating the conversion of the prodrug into its active form. nih.govthemenshealthclinic.co.uknih.gov

The potential involvement of other enzyme systems, specifically Fatty Acid Amide Hydrolase (FAAH) and N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA), in the hydrolysis of this compound has been considered due to their roles in lipid metabolism.

Fatty Acid Amide Hydrolase (FAAH): FAAH is an integral membrane enzyme primarily known for hydrolyzing fatty acid amides, such as the endocannabinoid anandamide (B1667382) and the anti-inflammatory lipid palmitoylethanolamide (B50096) (PEA). nih.govelifesciences.org While FAAH can hydrolyze a range of hydrophobic substrates, including some esters, its substrate specificity is predominantly for amides. mdpi.com Studies on FAAH have shown that it can be modulated by steroids like testosterone, which can affect its interaction with membranes, but there is no direct evidence to suggest that FAAH efficiently hydrolyzes testosterone esters like this compound. nih.gov The primary function of FAAH appears to be the regulation of signaling fatty acid amides, a different class of molecules from steroid esters. nih.gov

N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA): NAAA is a lysosomal enzyme that also hydrolyzes N-acylethanolamines, showing a strong preference for PEA. nih.govresearchgate.net Similar to FAAH, NAAA's known substrates are amides. researchgate.net Its catalytic activity is optimal at an acidic pH, consistent with its lysosomal localization. researchgate.net There is currently no scientific literature to support the role of NAAA in the hydrolysis of this compound. The substrate specificities of both FAAH and NAAA appear to be directed towards fatty acid amides rather than the fatty acid esters of steroids.

Cellular Metabolism of Palmitate and its Influence by Testosterone in In Vitro Systems

Once hydrolyzed from this compound, both testosterone and palmitate can independently influence cellular metabolic pathways. The following sections explore these interactions in specific in vitro cell models.

Modulation of Palmitate Oxidation in Myotubes by Testosterone Analogues

In skeletal muscle cells (myotubes), testosterone has been shown to play a significant role in lipid metabolism. Studies using human myotubes derived from male donors have demonstrated that treatment with testosterone enhances the oxidation of palmitate. This effect suggests that testosterone can promote the utilization of fatty acids as an energy source in muscle tissue. This testosterone-mediated increase in palmitate oxidation appears to be dependent on the androgen receptor, as the effect is diminished in the presence of an androgen receptor antagonist.

Effects on Lipid Droplet Accumulation and Regulatory Protein Expression in HepG2 Cells

The human hepatoma cell line, HepG2, is a widely used in vitro model to study liver lipid metabolism. In studies inducing a fatty liver-like state in HepG2 cells by treating them with palmitate and oleate, testosterone has been shown to exert significant effects on lipid storage.

Treatment with testosterone has been observed to significantly reduce the accumulation of lipid droplets (LDs) in these steatotic HepG2 cells. google.com This reduction in lipid storage is accompanied by changes in the expression of key proteins that regulate lipid droplet dynamics. Specifically, testosterone treatment has been found to decrease the expression of Perilipin 2 (PLIN2), a protein that coats lipid droplets and is involved in their formation and stability. google.comresearchgate.net Concurrently, testosterone increases the expression of Comparative Gene Identification-58 (CGI-58), also known as ABHD5, which is a co-activator of adipose triglyceride lipase (B570770) (ATGL), the enzyme that initiates the breakdown of triglycerides stored in lipid droplets. google.comresearchgate.net However, testosterone did not appear to significantly affect the expression of CIDEB, another protein involved in lipid droplet fusion and growth. researchgate.net

Table 2: Effect of Testosterone on Lipid Droplet Regulatory Gene Expression in Steatotic HepG2 Cells

GeneProteinFunctionEffect of Testosterone TreatmentReference
PLIN2Perilipin 2Lipid Droplet Coating/StabilizationDecreased Expression google.comresearchgate.net
ABHD5CGI-58ATGL Co-activator (Lipolysis)Increased Expression google.comresearchgate.net
CIDEBCell Death Inducing DFFA Like Effector BLipid Droplet FusionNo Significant Change researchgate.net

These findings suggest that in a liver cell model, testosterone can mitigate lipid accumulation by coordinately downregulating a key lipid storage protein while upregulating a factor that promotes lipid breakdown.

Testosterone-Induced Metabolic Changes in Seminal Vesicle Epithelial Cells: Palmitate Synthesis and Utilization

In seminal vesicle epithelial cells, testosterone is a critical regulator of metabolism, directing substrates toward the synthesis of components essential for semen quality. Research has shown that testosterone promotes a significant metabolic shift in these cells. wikipedia.orgCurrent time information in Washington, DC, US.science.gov

Testosterone enhances the uptake of glucose by promoting the translocation of the GLUT4 transporter to the cell membrane. Current time information in Washington, DC, US.science.gov This increased glucose influx fuels glycolysis. However, instead of being shunted primarily into the TCA cycle for ATP production, the metabolic flux is directed towards fatty acid synthesis. wikipedia.orgscience.gov A key enzyme in this process is ATP-citrate-lyase (ACLY), which is significantly upregulated by testosterone. wikipedia.orgCurrent time information in Washington, DC, US.science.gov ACLY converts citrate (B86180), which is shuttled out of the mitochondria, into acetyl-CoA in the cytoplasm, providing the fundamental building block for fatty acid synthesis. Current time information in Washington, DC, US.science.gov While much of this research has highlighted the synthesis of oleic acid, the upregulation of the general fatty acid synthesis pathway indicates an increased capacity for the synthesis of other fatty acids as well, including palmitate, which is the initial fatty acid produced by the fatty acid synthase complex from acetyl-CoA. These synthesized fatty acids are then secreted as part of the seminal plasma. wikipedia.orgscience.gov

Table 3: Testosterone-Induced Metabolic Reprogramming in Seminal Vesicle Epithelial Cells

Metabolic Process/ProteinEffect of Testosterone TreatmentConsequenceReference
Glucose Uptake (via GLUT4)IncreasedProvides substrate for glycolysis Current time information in Washington, DC, US.science.gov
ATP-Citrate-Lyase (ACLY)UpregulatedPromotes conversion of citrate to acetyl-CoA for fatty acid synthesis wikipedia.orgCurrent time information in Washington, DC, US.science.gov
Fatty Acid SynthesisIncreasedProduction of fatty acids (e.g., oleic acid, palmitate) for secretion wikipedia.orgCurrent time information in Washington, DC, US.science.gov

This androgen-driven metabolic reprogramming underscores the role of testosterone in directing the utilization of substrates like glucose for the de novo synthesis of palmitate and other fatty acids within the seminal vesicles.

Influence of Palmitic Acid on Specific Cell Types in In Vitro Research

Pro-Inflammatory Responses in Human Testicular Peritubular Cells (HTPCs) to Palmitic Acid Exposure

Palmitic acid, a prevalent saturated fatty acid obtained from both diet and internal production, has been associated with inflammatory processes. nih.govnih.govmdpi.com In-vitro studies utilizing human testicular peritubular cells (HTPCs) have provided insights into the potential inflammatory effects of palmitic acid within the testicular environment. nih.govnih.govmdpi.com HTPCs are integral to the structure of seminiferous tubules and are involved in various testicular functions, including the production of inflammatory mediators like Interleukin 6 (IL6). nih.govnih.govmdpi.comdntb.gov.ua

Research has demonstrated that exposing HTPCs to palmitic acid at a concentration of 100 µM for 24 hours leads to a significant elevation in the expression and secretion of IL6, a key pro-inflammatory cytokine. nih.govnih.govmdpi.comresearchgate.net This finding suggests that palmitic acid can directly trigger a pro-inflammatory state in these testicular cells. nih.govnih.govmdpi.com The increase in IL6 was observed at both the mRNA transcript and the secreted protein levels, confirming a robust cellular response to the fatty acid stimulus. nih.govmdpi.comresearchgate.net

Interestingly, the study noted that while palmitic acid significantly impacted IL6 levels, it did not affect the expression of other inflammatory markers such as the inflammasome member NLRP3 or Interleukin 1 beta (IL1β). nih.govnih.govmdpi.comresearchgate.net Furthermore, markers related to the contractile function of HTPCs, like calponin (CNN1), and the production of glia cell line-derived neurotrophic factor (GDNF), which is crucial for the spermatogonial stem cell niche, remained unaffected by palmitic acid exposure. nih.govnih.govmdpi.comresearchgate.net This specificity suggests a targeted inflammatory pathway activation by palmitic acid in HTPCs.

The pro-inflammatory environment fostered by elevated IL6 levels, as seen in these in-vitro experiments, may have broader implications for testicular function. nih.govnih.gov Elevated testicular IL6 has been observed in obese monkeys on a high-fat diet, indicating a potential link between diet, obesity, and testicular inflammation. nih.govnih.gov Such an inflammatory milieu could potentially contribute to impaired testicular function. rupahealth.com

Table 1: Effect of 100 µM Palmitic Acid on Gene Expression and Protein Secretion in HTPCs

MarkerAnalyteOutcomeSignificance
Inflammation Interleukin 6 (IL6)Significantly Increasedp < 0.05
Interleukin 1 beta (IL1β)Not Affected-
NLRP3 InflammasomeNot Affected-
Contractility Calponin (CNN1)Not Affected-
Growth Factor GDNFNot Affected-

Data compiled from studies on HTPCs incubated with 100 µM palmitic acid for 24 hours. researchgate.net

Mechanisms of Fatty Acid Storage and Enzyme Activities (LPL, ACS, DGAT) in Adipose Tissue Models

The storage of fatty acids in adipose tissue is a critical process for energy homeostasis, involving a series of enzymatic steps that facilitate the conversion of circulating fatty acids into stored triglycerides. researchgate.netmdpi.com Three key enzymes in this pathway are Lipoprotein Lipase (LPL), Acyl-CoA Synthetase (ACS), and Diacylglycerol Acyltransferase (DGAT). nih.govnih.gov In vitro and ex vivo studies using adipose tissue models have elucidated the roles of these enzymes in fatty acid storage and how they are influenced by factors like fatty acid availability.

Lipoprotein Lipase (LPL) is a crucial enzyme that hydrolyzes triglycerides from circulating lipoproteins, such as chylomicrons and very-low-density lipoproteins (VLDL), releasing free fatty acids that can be taken up by adipocytes. researchgate.netfoodandnutritionjournal.orgjci.org LPL activity is a key determinant of fatty acid uptake and subsequent storage. jci.org Studies have shown that LPL activity is higher in larger fat cells compared to smaller ones, suggesting that enlarged adipocytes have an increased capacity for triglyceride turnover. thieme-connect.comthieme-connect.com In some models, feeding with fats like triolein (B1671897) and tripalmitin (B1682551) has been shown to increase LPL activity in adipose tissue. foodandnutritionjournal.org

Acyl-CoA Synthetase (ACS) is responsible for the intracellular activation of fatty acids by converting them into acyl-CoA esters. nih.gov This "trapping" mechanism is a necessary first step for their subsequent metabolism, including esterification into triglycerides. nih.gov The activity of ACS has been found to correlate with the rate of direct free fatty acid storage in adipose tissue. nih.gov For instance, in abdominal subcutaneous adipose tissue, palmitate storage rates have been shown to correlate with ACS activity. science.gov However, the role of specific ACS isoforms can be complex. For example, the inactivation of Acyl-CoA Synthetase Fatty Acid Transport Protein 4 (Fatp4) in mouse adipocytes did not impair the uptake of palmitic acid, suggesting redundancy or alternative pathways. nih.gov

Diacylglycerol Acyltransferase (DGAT) catalyzes the final and often rate-limiting step in triglyceride synthesis: the esterification of a fatty acyl-CoA to a diacylglycerol molecule to form a triglyceride. nih.govmdpi.com There are two main isoforms, DGAT1 and DGAT2, which have distinct tissue expression patterns and metabolic roles. nih.govmdpi.com DGAT activity is essential for packaging fatty acids into triglycerides for storage in lipid droplets. mdpi.com Studies have shown that DGAT activity can vary by adipose depot. For example, in non-obese individuals, DGAT activity was found to be greater in omental (visceral) adipose tissue compared to abdominal subcutaneous tissue. nih.gov Furthermore, DGAT activity has been positively correlated with the rate of direct free fatty acid storage in omental fat. nih.gov In some contexts, DGAT activity appears to be coordinately regulated with ACS and another key enzyme, glycerol-3-phosphate acyltransferase (GPAT). physiology.org

Table 2: Key Enzymes in Adipose Tissue Fatty Acid Storage

EnzymeFunctionKey Findings from Model Systems
Lipoprotein Lipase (LPL) Hydrolyzes circulating triglycerides, releasing free fatty acids for cellular uptake. researchgate.netfoodandnutritionjournal.orgActivity is higher in larger fat cells. thieme-connect.comthieme-connect.com Fat feeding can increase LPL activity. foodandnutritionjournal.org
Acyl-CoA Synthetase (ACS) Activates intracellular fatty acids by converting them to acyl-CoA esters. nih.govActivity correlates with direct fatty acid storage rates in subcutaneous adipose tissue. nih.govscience.gov
Diacylglycerol Acyltransferase (DGAT) Catalyzes the final step of triglyceride synthesis. nih.govmdpi.comActivity is often higher in visceral than subcutaneous fat in non-obese individuals. nih.gov Positively correlates with direct fatty acid storage in omental fat. nih.gov

Theoretical and Computational Studies of Testosterone Palmitate

Molecular Modeling and Structural Prediction

The molecular formula of testosterone (B1683101) palmitate is C35H58O3, and its molar mass is approximately 526.8 g/mol . iiab.menih.govsmolecule.com Computational methods are used to calculate various molecular descriptors that help in predicting its behavior. Quantitative Structure-Activity Relationship (QSAR) studies on testosterone and its derivatives utilize such descriptors to correlate the chemical structure with biological activity. ijlpr.comresearchgate.netkg.ac.rs Although specific QSAR models for testosterone palmitate are not extensively detailed in the provided results, studies on related testosterone derivatives have successfully used descriptors like heat of formation, log P, molecular weight, and various connectivity indices to predict receptor binding affinity. ijlpr.com For instance, one QSAR model for testosterone derivatives achieved a high correlation coefficient by combining heat of formation, shape index, valence connectivity index, and solvent accessibility surface area. ijlpr.com

Three-dimensional models predict that the steroid backbone of this compound retains the characteristic conformations of the testosterone molecule itself: the A, B, and C rings in chair or half-chair conformations and the D-ring in an envelope conformation. mdpi.com The long palmitate ester chain, however, is highly flexible, and its conformation is context-dependent.

Interactive Table: Computed Molecular Descriptors for this compound Below is an interactive table summarizing key computed physicochemical properties of this compound.

DescriptorValueSource
Molecular FormulaC35H58O3 iiab.menih.govsmolecule.comfda.gov
Molar Mass526.8 g/mol nih.gov
IUPAC Name[(8R,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] hexadecanoate (B85987) wikipedia.orgnih.govsmolecule.com
XLogP311.2 nih.gov
Hydrogen Bond Donor Count0 nih.gov
Hydrogen Bond Acceptor Count3 nih.gov
Rotatable Bond Count15 nih.gov
Exact Mass526.43859571 Da nih.gov
Monoisotopic Mass526.43859571 Da nih.gov
Topological Polar Surface Area43.4 Ų nih.gov
Heavy Atom Count38 nih.gov

Docking Studies of Palmitic Acid and Related Esters onto Biological Macromolecules

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. While specific docking studies for this compound are not widely published, research on its constituent parts—testosterone and palmitic acid—as well as other testosterone esters provides valuable insights into its potential biological interactions.

The primary target for testosterone and its esters is the androgen receptor (AR), a key protein in signaling pathways related to male reproductive development. mdpi.comnih.gov In silico molecular modeling studies have explored the interactions between androgens like testosterone and dihydrotestosterone (DHT) with the AR. nih.gov These studies have identified key hydrogen bonds and hydrophobic interactions within the ligand-binding cleft of the receptor that are crucial for activation. For instance, interactions with amino acid residues such as Arg752, Asn705, and Thr877 are significant for the proliferative signals initiated by testosterone and DHT binding. nih.gov Given that this compound is a prodrug of testosterone, understanding the binding of testosterone to the AR is fundamental.

Computational Chemistry for Reaction Pathway Analysis

Computational chemistry offers methods to analyze the reaction pathways for the synthesis of this compound. The formation of this compound involves the esterification of the 17β-hydroxyl group of testosterone with palmitic acid. This reaction can be catalyzed chemically or enzymatically. smolecule.com

Computational approaches, particularly Density Functional Theory (DFT), can be employed to model this esterification reaction. DFT calculations are used to determine the geometries of reactants, transition states, and products, as well as their respective energies. researchgate.netresearchgate.net This information allows for the calculation of activation energies and reaction enthalpies, providing a detailed understanding of the reaction mechanism and kinetics.

For a chemical synthesis, such as using a coupling agent like dicyclohexylcarbodiimide (DCC), computational models can elucidate the step-by-step mechanism, including the activation of the carboxylic acid group of palmitic acid and the subsequent nucleophilic attack by the testosterone hydroxyl group. smolecule.com

In the case of enzymatic synthesis using lipases, computational methods like molecular docking and molecular dynamics (MD) simulations can be used to study the interaction between the substrates (testosterone and palmitic acid) and the enzyme's active site. smolecule.com These simulations can help predict the optimal orientation of the reactants for catalysis and identify key amino acid residues involved in the enzymatic reaction. By analyzing the reaction pathway, computational chemistry can aid in optimizing reaction conditions to improve the yield and purity of this compound synthesis. smolecule.com Quantum chemical methods have been successfully applied to predict the vibrational and electronic spectra of other testosterone esters like testosterone propionate (B1217596), demonstrating the power of these techniques in characterizing the final product. researchgate.net

Comparative Chemical and Biochemical Analysis with Other Testosterone Esters

Structural and Physicochemical Determinants of Ester Chain Length

The chemical and physical properties of testosterone (B1683101) esters are fundamentally dictated by the nature of the fatty acid chain attached to the testosterone molecule at the 17β-hydroxyl position. This process of esterification significantly alters the molecule's polarity, making it less polar than free testosterone. inchem.org The length and structure of this ester chain are critical determinants of the compound's physicochemical behavior, particularly its lipophilicity.

The addition of an ester to the testosterone molecule increases its solubility in lipids (lipophilicity) and decreases its solubility in water. reddit.com This characteristic is directly correlated with the length of the ester's carbon chain; a longer chain results in a more lipophilic compound. sarmshgpharm.com

Testosterone palmitate, with its 16-carbon ester chain (hexadecanoate), is a prime example of a long-chain ester. wikipedia.org When compared to testosterone undecanoate, which has an 11-carbon chain, this compound is substantially more lipophilic. iiab.me This increased lipophilicity is also evident when comparing it to even shorter esters like propionate (B1217596) (3 carbons) or enanthate (7 carbons). sarmshgpharm.comevolutionary.org

The octanol-water partition coefficient (logP) is a standard measure of a compound's lipophilicity. A higher logP value indicates greater lipophilicity. As the length of the ester chain increases, the logP value for the testosterone ester also increases. This trend demonstrates that the addition of nonpolar hydrocarbon chains makes the molecule more soluble in oily or fatty environments. wikipedia.org This property is crucial for its chemical behavior, as highly lipophilic esters are absorbed more slowly when administered, allowing for a slower release of the parent hormone from the depot site. reddit.comsarmshgpharm.com

Testosterone EsterEster Chain Length (Carbons)Predicted logP Range
Testosterone Propionate33.7–4.9
Testosterone Enanthate73.6–7.0
Testosterone Decanoate106.3–8.6
Testosterone Undecanoate116.7–9.2
This compound16>9.2 (Extrapolated)

Data sourced from Wikipedia's compilation of predicted octanol/water partition coefficients (logP) from public chemical databases. wikipedia.org The value for this compound is extrapolated based on the established trend.

Comparative Enzymatic Hydrolysis Rates in In Vitro Systems

Testosterone esters function as prodrugs, meaning they must be chemically altered in the body to become active. This alteration is an enzymatic hydrolysis reaction, where esterase enzymes cleave the ester bond, releasing free testosterone. uspharmacist.comdrugbank.com The rate of this hydrolysis is a critical factor influencing the compound's action.

In vitro studies have shown that the rate of enzymatic cleavage can vary significantly depending on the ester chain length and the specific enzymes present in the tissue being studied. nih.gov One study found that in the supernatant of human subcutaneous fatty tissue, the enzymatic cleavage rate of long-chain esters like oenanthate (a C7 ester) was considerably greater than that of corresponding short-chain esters like acetate (B1210297) (a C2 ester). nih.gov Conversely, other tissues, including gastric mucosa and muscle, were found to split short-chain esters more rapidly than long-chain ones. nih.gov This suggests that different tissues may contain different esterases, some of which preferentially cleave longer or shorter esters. nih.gov

Further in vitro experiments using specific lipase (B570770) enzymes have provided quantitative comparisons of hydrolysis rates. For instance, in a buffered solution, different testosterone esters showed varying degrees of conversion to testosterone over a 20-hour period depending on the enzyme used.

Testosterone EsterEnzymeConversion to Testosterone (20 hrs)
Testosterone AcetateLipase from Candida rugosa~1.7%
Testosterone EnanthateLipase from Candida Antarctica A (CalA)~88%
Testosterone EnanthateLipase from Aspergillus oryzae (Novozyme® 51032)~64%
Testosterone CypionateLipase from Aspergillus oryzae (Novozyme® 51032)~65%
Testosterone AcetateLipase from Aspergillus oryzae (Novozyme® 51032)~99.13%

Data sourced from a patent describing the enzymatic hydrolysis of testosterone esters. google.com

Regarding this compound specifically, some findings suggest it may not be hydrolyzed as efficiently as testosterone undecanoate, while other research has confirmed its hydrolysis in humans. wikipedia.orgiiab.me

Relative Stability Profiles of Various Testosterone Esters

The stability of testosterone esters is a crucial aspect of their chemical profile. In biological systems, their primary vulnerability is to enzymatic hydrolysis, as discussed previously. In fact, the rapid breakdown by esterases present in blood significantly hampers the direct detection of intact testosterone esters in routine blood samples. researchgate.netnih.gov

However, in the absence of enzymatic activity, testosterone esters exhibit considerable chemical stability. Studies utilizing dried blood spot (DBS) samples have provided valuable insights into this stability. The drying process inactivates the hydrolase enzymes in the blood, effectively preventing the degradation of the esters. researchgate.netnih.gov Research has shown that in this state, testosterone esters are highly stable, withstanding storage in frozen conditions for over 18 months. researchgate.netnih.gov They can also tolerate storage at room temperature for several days without significant degradation. nih.gov This demonstrates the inherent stability of the ester bond itself under non-enzymatic conditions.

Like the parent hormone, testosterone esters are also subject to photodegradation and should be protected from light to ensure their integrity. uspharmacist.com

Prodrug Design Principles and Chemical Modifications Applied to Testosterone Palmitate

Investigation of Esterification as a Prodrug Strategy to Modify Chemical Properties

Unmodified testosterone (B1683101) has limited clinical utility due to its rapid metabolism in the liver and a short biological half-life of only about 10 minutes. researchgate.netsemanticscholar.org To overcome these pharmacokinetic limitations, esterification is employed as a key prodrug strategy. ijpcbs.comnih.gov By attaching a fatty acid ester, such as palmitate, to the 17β-hydroxyl group of the testosterone molecule, a more lipophilic compound is created. semanticscholar.org

This increased lipophilicity is the primary mechanism for modifying the drug's properties. Key changes include:

Enhanced Stability: The ester linkage protects the testosterone molecule from rapid first-pass metabolism by hepatic enzymes. semanticscholar.orgslideshare.net

Prolonged Duration of Action: When administered via intramuscular injection in an oily vehicle, the highly lipophilic testosterone ester is released slowly from the injection depot into the systemic circulation. researchgate.netnih.gov

Modified Release Kinetics: The rate-limiting step for the drug's action becomes the slow release from the depot and the subsequent hydrolysis of the ester bond by esterase enzymes in the blood and tissues to release the active testosterone. scribd.com

This strategy effectively transforms a rapidly metabolized hormone into a long-acting therapeutic agent, reducing the need for frequent administration. semanticscholar.orgnih.gov

Impact of Fatty Acid Chain Length on Prodrug Characteristics in Chemical Systems

The length of the fatty acid chain attached to the testosterone molecule is a critical determinant of the prodrug's pharmacokinetic profile. scribd.comnih.gov A direct correlation exists between the carbon chain length of the ester and the drug's lipophilicity and duration of action. nih.govresearchgate.net

Longer fatty acid chains result in:

Increased Lipophilicity: The addition of carbons increases the nonpolar character of the molecule, leading to a higher octanol/water partition coefficient (logP). This enhances the solubility of the ester in oily injection vehicles and slows its partitioning into the aqueous systemic circulation.

Slower Absorption and Longer Half-Life: The increased lipophilicity causes the prodrug to be absorbed more slowly from the intramuscular depot, leading to a more sustained release of testosterone and a longer elimination half-life. researchgate.netnih.gov

Testosterone palmitate, with its 16-carbon hexadecanoate (B85987) chain, is a very long-chain ester compared to other common testosterone esters like propionate (B1217596) (3 carbons), enanthate (7 carbons), and undecanoate (11 carbons). wikipedia.orgwikipedia.org This extended chain length theoretically provides a very long-lasting depot effect. wikipedia.org The properties of various testosterone esters illustrate this principle clearly.

Testosterone EsterEster Chain Length (Carbons)Relative Molecular WeightRelative Testosterone ContentlogP (Lipophilicity)
Testosterone (Base)01.001.003.0–3.4
Testosterone Propionate31.190.843.7–4.9
Testosterone Enanthate71.390.723.6–7.0
Testosterone Decanoate101.530.656.3–8.6
Testosterone Undecanoate111.580.636.7–9.2
wikipedia.org

As the table demonstrates, as the fatty acid chain length increases, the relative molecular weight increases, the relative testosterone content per milligram decreases, and the lipophilicity (logP) generally increases.

Chemical Compatibility Studies of Testosterone Esters with Excipients

The development of a stable pharmaceutical formulation requires that the active pharmaceutical ingredient (API), such as this compound, be compatible with the various excipients (e.g., solvents, surfactants, preservatives) used in the product. wisdomlib.org Preformulation studies are essential to identify potential physical or chemical interactions that could compromise the stability, efficacy, and safety of the final dosage form. biomedres.usresearchgate.net

Thermal and spectroscopic techniques are rapid and effective screening tools for detecting potential incompatibilities between a drug and excipients. pharmatutor.orgmdpi.com

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TG/TGA): These thermal analysis methods are used to characterize the physical properties of substances as they are heated. slideshare.net DSC measures the heat flow into or out of a sample, revealing events like melting, crystallization, and glass transitions. youtube.com TGA measures changes in mass as a function of temperature, indicating decomposition or volatilization. biomedres.us When a drug is mixed with an excipient, changes in the thermal profile—such as the shifting, broadening, or disappearance of melting peaks, or altered decomposition temperatures—can signify a physical or chemical interaction. biomedres.usmdpi.com For instance, studies on testosterone have used DSC and TGA to identify interactions with excipients like oleic acid, Span 80, and Castor oil, indicated by significant changes in their thermal profiles compared to the individual components. researchgate.net

Fourier-Transform Infrared Spectroscopy (FTIR): FTIR is a spectroscopic technique used to identify the functional groups within a molecule by measuring the absorption of infrared radiation. conicet.gov.areurekaselect.com In compatibility studies, the FTIR spectra of the pure drug, the pure excipient, and their physical mixture are compared. dntb.gov.ua The disappearance of a characteristic band or the appearance of a new peak in the spectrum of the mixture suggests a chemical interaction between the drug and the excipient. conicet.gov.ar For testosterone esters, key spectral bands include the C=O stretching of the ketone group (around 1670 cm⁻¹) and the ester group (around 1736 cm⁻¹). nih.gov An alteration in these bands would indicate an interaction involving these functional groups.

While thermal methods are excellent for initial screening, the interactions observed at high temperatures may not always occur under normal storage conditions. conicet.gov.ar Isothermal Stress Testing (IST) is used to confirm potential incompatibilities under more realistic, albeit accelerated, conditions. sjf.eduthermofisher.com

In this method, a physical mixture of the drug and excipient is stored at an elevated, constant temperature (e.g., 50°C) for a specific period (e.g., 15 to 30 days). researchgate.netnih.gov After the stress period, the sample is analyzed using a stability-indicating method, typically High-Performance Liquid Chromatography (HPLC), to quantify the amount of remaining drug and detect the formation of any degradation products. sjf.edu A significant loss of the active drug in the mixture compared to the pure drug stored under the same conditions confirms an incompatibility. sjf.edu Studies have utilized IST to confirm incompatibilities between testosterone and certain excipients that were initially suggested by DSC and TGA results. researchgate.net

Future Directions in Testosterone Palmitate Research

Development of Novel Synthetic Routes and Green Chemistry Approaches

The synthesis of testosterone (B1683101) esters, including testosterone palmitate, is traditionally achieved through esterification of testosterone with the corresponding acyl chloride or anhydride (B1165640). While effective, these methods often involve the use of hazardous reagents and solvents, generating significant chemical waste. The principles of green chemistry are increasingly being applied to steroid synthesis to develop more environmentally benign and efficient processes. researchgate.netresearchgate.net

Future research in the synthesis of this compound is focused on several key areas:

Enzymatic Synthesis: Biocatalysis offers a promising green alternative to traditional chemical synthesis. Lipases, for instance, can catalyze the esterification of testosterone with palmitic acid under mild reaction conditions, often in solvent-free systems or green solvents like ionic liquids. This approach can lead to high selectivity and yield while minimizing waste. Research is ongoing to identify and engineer lipases with enhanced activity and stability for this specific transformation. A recent study demonstrated a biocatalytic cascade for the synthesis of (+)-boldenone undecylenate, a related steroid ester, showcasing the potential of enzymatic processes in steroid synthesis. rsc.org

Heterogeneous Catalysis: The use of solid acid catalysts, such as zeolites or functionalized resins, can replace corrosive and difficult-to-recycle homogeneous catalysts like sulfuric acid. These heterogeneous catalysts can be easily separated from the reaction mixture and reused, reducing waste and improving process economics. researchgate.netresearchgate.net

Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating. researchgate.netresearchgate.net This technology can be applied to the esterification of testosterone, potentially reducing energy consumption and the use of excess reagents.

Continuous Flow Synthesis: Shifting from batch to continuous flow processes can offer numerous advantages, including improved safety, better process control, and higher throughput. rsc.org A continuous flow system for the synthesis of this compound could involve a packed-bed reactor containing an immobilized enzyme or a solid acid catalyst, allowing for a continuous feed of reactants and collection of the product. rsc.org

Table 1: Comparison of Synthetic Approaches for this compound

Feature Traditional Synthesis Green Chemistry Approaches
Catalyst Homogeneous acids (e.g., H₂SO₄) Enzymes (e.g., lipases), Heterogeneous catalysts
Solvents Volatile organic solvents (e.g., pyridine, toluene) Green solvents (e.g., ionic liquids), solvent-free
Reaction Conditions High temperatures, long reaction times Mild temperatures, shorter reaction times (microwave)
Waste Generation High Low
Safety Use of hazardous reagents Improved safety profile

| Efficiency | Moderate | High |

Advanced Analytical Techniques for Metabolite Profiling in Complex Biochemical Matrices

The analysis of this compound and its metabolites in biological matrices such as blood, urine, and tissue presents significant analytical challenges due to the complexity of these samples and the low concentrations of the target analytes. nih.govresearchgate.netnih.gov Advanced analytical techniques are crucial for accurate and sensitive quantification.

Future research in this area is focused on:

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for steroid analysis due to its high sensitivity and selectivity. nih.govresearchgate.net Future developments will likely focus on ultra-high-performance liquid chromatography (UHPLC) for faster separations and more sensitive mass spectrometers for detecting trace levels of metabolites. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another powerful technique for steroid analysis, often requiring derivatization to improve the volatility and thermal stability of the analytes. scispace.comresearchgate.net Research is ongoing to develop new derivatization reagents and methods that are more efficient and produce fewer side products. researchgate.net

Sample Preparation Techniques: Effective sample preparation is critical for removing interfering substances and concentrating the analytes of interest. nih.govscispace.com Future directions include the development of novel solid-phase extraction (SPE) sorbents with higher selectivity for steroids and the miniaturization of extraction techniques to reduce solvent consumption and sample volume.

High-Resolution Mass Spectrometry (HRMS): HRMS, such as Orbitrap or time-of-flight (TOF) mass spectrometry, provides highly accurate mass measurements, which can aid in the identification of unknown metabolites. This is particularly important for understanding the complete metabolic fate of this compound.

Table 2: Advanced Analytical Techniques for this compound Metabolite Profiling

Technique Principle Advantages Future Developments
LC-MS/MS Separation by liquid chromatography followed by mass spectrometric detection. nih.govresearchgate.net High sensitivity and selectivity, suitable for a wide range of metabolites. UHPLC for faster analysis, more sensitive detectors.
GC-MS Separation by gas chromatography followed by mass spectrometric detection. scispace.com High chromatographic resolution, extensive spectral libraries for identification. New derivatization methods, two-dimensional GC for complex samples.
HRMS Provides highly accurate mass measurements. Unambiguous identification of unknown metabolites. Integration with advanced separation techniques.

| Advanced Sample Prep | Techniques like solid-phase extraction (SPE) and liquid-liquid extraction (LLE). scispace.com | Removal of interferences, analyte concentration. | Novel selective sorbents, miniaturization and automation. |

Integration of Omics Technologies for Comprehensive Biochemical Pathway Elucidation in Model Systems

Omics technologies, including genomics, transcriptomics, proteomics, and metabolomics, offer a powerful systems-biology approach to understanding the complex biochemical pathways affected by this compound. nih.govmdpi.comnih.gov By integrating these different data layers, researchers can gain a holistic view of the cellular and physiological responses to this compound.

Future research directions include:

Transcriptomics: RNA sequencing (RNA-Seq) can be used to identify genes whose expression is altered in response to this compound treatment in model systems like cell cultures or animal models. nih.gov This can provide insights into the molecular mechanisms of action and identify potential downstream targets.

Proteomics: Mass spectrometry-based proteomics can be used to quantify changes in protein expression and post-translational modifications following exposure to this compound. This can help to elucidate the signaling pathways and enzymatic activities that are modulated by the compound.

Metabolomics: Untargeted and targeted metabolomics can be used to profile the changes in the cellular metabolome in response to this compound. scispace.comresearchgate.net This can reveal alterations in key metabolic pathways, such as steroidogenesis and lipid metabolism.

Integrated Multi-Omics Analysis: The true power of omics technologies lies in the integration of data from different platforms. nih.govnih.gov For example, by combining transcriptomic and proteomic data, researchers can identify genes that are regulated at both the mRNA and protein level, providing stronger evidence for their involvement in the response to this compound.

Exploration of this compound as a Chemical Probe for Steroidogenesis and Lipid Metabolism Research

This compound, as a long-acting prodrug of testosterone, can serve as a valuable chemical probe to investigate the intricate processes of steroidogenesis and lipid metabolism. wikipedia.org Its slow hydrolysis to release testosterone allows for the study of sustained androgenic effects on these pathways.

Potential research applications include:

Investigating Steroidogenic Pathways: The H295R human adrenocortical carcinoma cell line is a well-established in vitro model for studying steroidogenesis. nih.gov By treating these cells with this compound, researchers can investigate its impact on the expression and activity of key steroidogenic enzymes and the production of various steroid hormones.

Elucidating Effects on Lipid Metabolism: Testosterone is known to influence lipid metabolism. nih.govendocrine-abstracts.org Studies have shown that testosterone can modulate the expression of genes involved in lipid and glucose homeostasis in adipose tissue. endocrine-abstracts.org this compound can be used in both in vitro and in vivo models to study the long-term effects of testosterone on processes like lipolysis, fatty acid synthesis, and cholesterol metabolism. For instance, studies in HepG2 cells have shown that testosterone can reduce lipid droplet accumulation. researchgate.netnih.govresearchgate.net

Understanding Androgen Receptor Signaling: As a testosterone prodrug, this compound can be used to study the downstream effects of androgen receptor activation in a controlled and sustained manner. This can help to dissect the specific roles of androgen signaling in different tissues and cell types.

Q & A

Q. How can researchers address discrepancies between in vitro potency and in vivo efficacy of this compound?

  • Methodological Answer : Implement mechanistic PK/PD modeling :
  • Measure free vs. albumin-bound fractions via equilibrium dialysis.
  • Integrate transcriptomic data (RNA-seq) to identify tissue-specific AR co-regulators.
  • Validate using humanized liver mouse models to bridge species differences .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.